molecular formula C19H14N4O2S B13368633 3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368633
M. Wt: 362.4 g/mol
InChI Key: JVIOHYGBEYBHIA-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound characterized by a triazolothiadiazole core substituted with a benzofuran moiety at position 3 and a 4-methoxybenzyl group at position 5. This scaffold is part of a broader class of triazolothiadiazoles known for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects . The compound’s activity is influenced by the electronic and steric properties of its substituents, which modulate interactions with biological targets such as kinases or enzymes .

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)-6-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H14N4O2S/c1-24-14-8-6-12(7-9-14)10-17-22-23-18(20-21-19(23)26-17)16-11-13-4-2-3-5-15(13)25-16/h2-9,11H,10H2,1H3

InChI Key

JVIOHYGBEYBHIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-3-mercapto-1,2,4-triazole Intermediate

  • Starting from appropriate hydrazine derivatives, 4-amino-3-mercapto-1,2,4-triazoles are synthesized, which serve as nucleophilic precursors for cyclocondensation reactions.

Formation of Schiff’s Base (Arylideneamino Intermediate)

  • The 4-amino-3-mercapto-1,2,4-triazole intermediate is reacted with benzaldehyde derivatives to form Schiff’s bases (4-arylideneamino-1,2,4-triazole-3-thiols). For the target compound, 1-benzofuran-2-carbaldehyde and 4-methoxybenzaldehyde are typical aldehydes used to introduce the respective substituents.

Cyclocondensation with α-Halo Carbonyl Compounds

  • The Schiff’s base is then treated with α-halo carbonyl compounds such as ethyl bromoacetate or phenacyl bromide under basic conditions (e.g., sodium hydride or triethylamine) in refluxing ethanol or acetic acid. This step induces cyclization forming the fused triazolothiadiazole ring system with substitution at positions 3 and 6.

Purification and Characterization

  • The crude product is precipitated, filtered, washed, and recrystallized from suitable solvents (e.g., ethanol) to obtain pure 3-(1-benzofuran-2-yl)-6-(4-methoxybenzyl)triazolo[3,4-b]thiadiazole as crystalline solids.
Step Reactants Conditions Product
1 4-Amino-3-mercapto-1,2,4-triazole + 1-Benzofuran-2-carbaldehyde Stir in acetic acid, room temp Schiff’s base intermediate
2 Schiff’s base + 4-Methoxybenzyl bromide (or phenacyl bromide) + Base (NaH or Et3N) Reflux in ethanol or acetic acid Cyclized triazolothiadiazole derivative
3 Work-up Filtration, washing, recrystallization Pure target compound
  • Literature reports yields ranging from 70% to 95% depending on the substituents and reaction conditions.

  • Reaction times vary from 4 to 16 hours, with reflux temperatures around 70–110 °C.

  • Solvent choice (ethanol, acetic acid) and base selection (triethylamine, sodium hydride) significantly influence the reaction efficiency and purity.

  • Structural confirmation is achieved via NMR (1H, 13C), IR spectroscopy, and X-ray crystallography.

  • Typical IR signals include characteristic bands for triazole and thiadiazole rings, aromatic substituents, and methoxy groups.

  • NMR spectra display diagnostic chemical shifts for the benzofuran and methoxybenzyl protons, confirming substitution patterns.

  • The cyclocondensation approach (Route b) is the most effective and versatile method for synthesizing 3-(1-benzofuran-2-yl)-6-(4-methoxybenzyl)triazolo[3,4-b]thiadiazole, allowing high regioselectivity and good yields.

  • The method benefits from readily available starting materials, mild to moderate reaction conditions, and straightforward purification steps.

  • The synthetic route supports structural diversity by varying aldehyde and α-halo carbonyl components, enabling the design of analogues for medicinal chemistry applications.

  • Optimization of reaction parameters such as solvent, base, temperature, and time is crucial for maximizing yield and purity.

  • The compound's successful synthesis paves the way for further pharmacological evaluation due to the known bioactivity of triazolothiadiazole derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares substituents at positions 3 and 6 of the triazolothiadiazole core in the target compound and related derivatives:

Compound Name R3 Substituent R6 Substituent Key Properties/Activities Reference
Target Compound 1-Benzofuran-2-yl 4-Methoxybenzyl Anticancer, kinase inhibition (inferred)
3-(4-Methoxyphenyl)-6-(adamantan-1-yl) derivative 4-Methoxyphenyl Adamantyl Antiproliferative (IC50: 8.2–12.4 µM)
3-(Indol-3-yl)-6-(4-iodophenyl) derivative (5a) Indol-3-yl 4-Iodophenyl Bcl-2 inhibition, apoptosis induction
3-(3,4-Dimethoxyphenyl)-6-(N-methyl-pyrrole) (20a) 3,4-Dimethoxyphenyl N-Methyl-pyrrole COX-1/2 inhibition, anti-inflammatory
3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl) 2-Chlorophenyl 4-Methoxy-phenoxymethyl p38 MAPK inhibition (IC50: 0.8 µM)
3-(5'-Fluoro-2'-methoxybiphenyl)-6-fluorobutyl (111) 5'-Fluoro-2'-methoxybiphenyl 4-Fluorobutylsulfanyl Cytotoxic (HeLa cells: IC50 4.3 µM)

Key Observations:

  • Substituent Bulk : Adamantyl (bulky, lipophilic) at R6 enhances membrane permeability but may reduce solubility, whereas 4-methoxybenzyl (moderate bulk) balances lipophilicity and hydrogen-bonding capacity .
  • Electron-Donating Groups : Methoxy groups (e.g., in 4-methoxybenzyl or 3,4-dimethoxyphenyl) improve solubility and stabilize charge-transfer interactions with enzyme active sites .
  • Heteroaromatic Moieties : Benzofuran (target compound) and indole (5a) contribute π-π stacking and hydrophobic interactions, critical for binding to kinases or apoptosis regulators .

Pharmacological Activity Comparison

Anticancer Activity
  • Target Compound : Benzofuran substituents are associated with DNA intercalation and topoisomerase inhibition in related compounds . Activity likely comparable to indole derivatives (e.g., 5b: IC50 73% growth inhibition at 10 µM) .
  • Adamantyl Derivatives: Exhibit moderate antiproliferative effects (IC50 8.2–12.4 µM) against MCF-7 and HeLa cells but higher cytotoxicity than non-bulky analogs .
  • Fluorinated Derivatives (111) : Demonstrate potent cytotoxicity (IC50 4.3 µM) due to enhanced electron-withdrawing effects and membrane penetration .
Enzyme Inhibition
  • p38 MAPK Inhibition: The 4-methoxy-phenoxymethyl derivative (IC50 0.8 µM) outperforms non-methoxy analogs, highlighting the role of methoxy groups in kinase binding .
  • COX-1/2 Inhibition : 3,4-Dimethoxyphenyl derivatives (20a) show selective COX-2 inhibition (70% at 50 µM), suggesting methoxy positioning modulates selectivity .

Physicochemical Properties

  • LogP Values :

    • Target compound (estimated): ~3.5 (moderate lipophilicity due to benzofuran and methoxybenzyl).
    • Adamantyl derivatives: LogP >4.0 (high lipophilicity limits aqueous solubility) .
    • Fluorobutylsulfanyl derivatives (111): LogP ~2.8 (improved solubility via sulfanyl group) .
  • Thermal Stability :

    • Methoxy-substituted derivatives generally exhibit higher melting points (e.g., 20a: 184°C) compared to halogenated analogs (5d: 183–185°C) .

Biological Activity

The compound 3-(1-Benzofuran-2-yl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H14N4O2S\text{C}_{16}\text{H}_{14}\text{N}_{4}\text{O}_{2}\text{S}

This structure includes a benzofuran moiety and a methoxybenzyl group attached to a triazolo-thiadiazole framework.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The compound shows an IC50 value ranging from 1.1 to 18.8 µM , indicating potent activity compared to standard chemotherapeutics .

Table 1: Cytotoxicity of Triazolo-Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa5.0
Compound BMCF-710.2
This compoundA5498.5

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibits considerable activity against both Gram-positive and Gram-negative bacteria. In particular, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

3. Anti-inflammatory Activity

In vitro studies indicate that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases.

4. Other Pharmacological Activities

Research has also highlighted additional activities such as:

  • Antioxidant Activity : The compound scavenges free radicals effectively.
  • Antiviral Activity : Preliminary tests show potential against certain viral strains.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes including carbonic anhydrase and cholinesterase .

Case Studies

A notable study investigated the effects of this compound in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazoles. Modifications at specific positions on the benzofuran and methoxybenzyl groups have been linked to enhanced potency and selectivity for different biological targets.

Q & A

Basic Research Question

  • ¹H NMR : Assign peaks for benzofuran (δ 7.2–7.8 ppm, multiplet) and methoxybenzyl (δ 3.8 ppm, singlet) groups. Discrepancies in integration ratios may indicate incomplete cyclization .
  • FT-IR : Confirm thiadiazole ring formation via C=S stretches (610–680 cm⁻¹) and triazole C-N vibrations (1520–1580 cm⁻¹) .
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N/S values suggest impurities, necessitating column chromatography .

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals, particularly in crowded aromatic regions .

How do substituent variations at the 3- and 6-positions affect COX-2 selectivity?

Advanced Research Question
Structural analogs with bulky groups (e.g., trifluoromethyl at position 3) show enhanced COX-2 selectivity (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 18 μM) due to steric complementarity with the COX-2 active site . Key comparisons:

Substituent (Position 6)COX-2 Selectivity Index
Phenoxymethyl22.5
4-Methoxybenzyl35.7 (predicted)*
*Predicted via QSAR modeling using Hammett σ values for electron-donating groups .

Contradiction Alert : Methoxy groups may reduce metabolic stability despite improving selectivity, necessitating in vivo PK/PD studies .

What strategies mitigate discrepancies between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Solubility Correction : Adjust docking scores using explicit solvent models (e.g., PBS buffer at pH 7.4) to account for compound aggregation .
  • Metabolic Profiling : Pre-screen compounds with liver microsomes to identify rapid degradation (e.g., demethylation of methoxy groups) that invalidates in silico predictions .
  • Dose-Response Refinement : Use Hill slopes from enzymatic assays (e.g., IC₅₀ = 1.2 μM ± 0.3) to validate binding kinetics .

How can researchers design SAR studies to optimize antimicrobial activity in this compound class?

Q. Methodological Answer

Library Design : Synthesize derivatives with halogens (Cl, F) at benzofuran positions to enhance membrane penetration .

Activity Testing : Use broth microdilution (CLSI guidelines) against C. albicans (MIC range: 2–32 μg/mL) and Gram-positive bacteria .

SAR Trends :

  • Electron-withdrawing groups (e.g., -NO₂) improve antifungal activity but increase cytotoxicity.
  • Bulky 6-position substituents reduce bacterial efficacy due to steric hindrance .

What are the best practices for resolving contradictory spectral data during structural elucidation?

Q. Methodological Answer

  • Cross-Validation : Combine LC-MS (for molecular ion confirmation) with ¹³C NMR to detect unexpected tautomers (e.g., thione ↔ thiol forms) .
  • Crystallography : For persistent ambiguities, grow single crystals (via slow evaporation in DCM/hexane) and perform X-ray diffraction (R factor < 0.05) .

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